Cortexolone 17-acetate is derived from cortexolone, a naturally occurring steroid. It belongs to the class of compounds known as corticosteroids and is specifically classified as a steroidal hormone. The chemical name for cortexolone 17-acetate is [(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo 2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate. Its molecular formula is C24H34O5 with a molecular weight of approximately 402.5 g/mol .
The synthesis of cortexolone 17-acetate involves several key steps:
The synthesis can be optimized to reduce impurities and enhance yield by carefully controlling reaction parameters such as temperature and reagent concentrations.
Cortexolone 17-acetate features a complex steroid structure characterized by multiple fused rings. Key structural features include:
The stereochemistry is critical for its interaction with biological targets, particularly androgen receptors .
Cortexolone 17-acetate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various therapeutic applications or enhancing its pharmacological properties .
Cortexolone 17-acetate acts primarily as an androgen receptor antagonist. Its mechanism involves:
This targeted action makes cortexolone 17-acetate effective in managing acne with reduced side effects compared to systemic treatments.
Cortexolone 17-acetate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Cortexolone 17-acetate has significant applications in medicine:
Cortexolone 17-acetate (systematic name: 17α,21-dihydroxypregn-4-ene-3,20-dione 17α-acetate) is a semisynthetic steroid derivative with molecular formula C23H32O5 (molecular weight: 388.50 g/mol) and CAS Registry Number 118764-11-5 [1]. Structurally, it features:
This molecular architecture classifies it as a C21 corticosteroid precursor. X-ray crystallography confirms its solid-state conformation aligns with typical pregnane skeletons, featuring chair (A/B), half-chair (C), and envelope (D) ring conformations [3]. The acetoxy group at C17 introduces steric hindrance that influences receptor binding kinetics.
Table 1: Core Structural Features of Cortexolone 17-Acetate
Position | Functional Group | Stereochemistry | Biological Significance |
---|---|---|---|
C3 | Keto group | α,β-unsaturated | Electrophilic reactivity |
C17 | Acetoxy group | α-configuration | Androgen receptor antagonism |
C20 | Keto group | R-configuration | Metabolic stability |
C21 | Hydroxyl group | β-configuration | Prodrug conversion site |
Cortexolone (11-deoxycortisol) was first isolated in 1937 by Reichstein ("Reichstein's Substance S") during landmark studies on adrenal corticosteroids [2] [6]. Its 17-acetate derivative emerged from 1950s efforts to modify cortisol’s pharmacokinetics. Key developments include:
Industrial production now leverages enzymatic regioselectivity to minimize 21-acetate byproducts [4] [9].
Within the corticosteroid family, cortexolone 17-acetate serves as:
Table 2: Comparative Properties of Key Corticosteroid Derivatives
Compound | C11 Substitution | C17 Modification | Primary Activity |
---|---|---|---|
Cortisol | β-Hydroxyl | Dihydroxyacetone | Glucocorticoid/mineralocorticoid |
Cortexolone | H | Dihydroxyacetone | Weak glucocorticoid |
Cortexolone 17-acetate | H | 17α-Acetoxy group | Antiandrogen prodrug |
Cortisone acetate | Keto | 21-Acetate | Glucocorticoid prodrug |
Metabolic studies in human plasma show 50% hydrolysis of cortexolone 17-acetate to cortexolone within 2 hours, with complete conversion by 8 hours [5]. This rapid deacetylation limits its direct biological activity but enhances its safety profile as a transient androgen antagonist.
Cortexolone 17-acetate’s importance stems from its role in developing topically active antiandrogens with minimal systemic exposure:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: